REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:8])[CH2:5]C#[N:7])C.[CH:9]1([C:15](C)=[O:16])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>>[C:4]([O-:8])(=[O:3])[CH3:5].[NH4+:7].[CH3:1][C:12]1[CH:11]=[CH:10][C:9]([CH:15]=[O:16])=[CH:14][CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
886 μL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC#N)=O
|
Name
|
|
Quantity
|
1.14 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.13 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |